Diethyl N-(4-acetamidobenzene-1-sulfonyl)-L-glutamate
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Overview
Description
Diethyl N-(4-acetamidobenzene-1-sulfonyl)-L-glutamate is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents . This compound features a sulfonyl group attached to a benzene ring, which is further connected to an acetamido group and a glutamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(4-acetamidobenzene-1-sulfonyl)-L-glutamate typically involves multiple steps. One common method starts with the preparation of 4-acetamidobenzenesulfonyl chloride, which is then reacted with L-glutamate under specific conditions to form the desired compound . The reaction conditions often include the use of organic solvents such as benzene or chloroform and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous quality control measures to monitor the reaction progress and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl N-(4-acetamidobenzene-1-sulfonyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinyl or sulfhydryl derivatives .
Scientific Research Applications
Diethyl N-(4-acetamidobenzene-1-sulfonyl)-L-glutamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl N-(4-acetamidobenzene-1-sulfonyl)-L-glutamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonyl chloride: A precursor in the synthesis of Diethyl N-(4-acetamidobenzene-1-sulfonyl)-L-glutamate.
Sulfanilamide: Another sulfonamide with antimicrobial properties.
Ethyl 3-(4-acetamidobenzene-1-sulfonyl)prop-2-enoate: A structurally similar compound used in screening assays.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62595-77-1 |
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Molecular Formula |
C17H24N2O7S |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
diethyl (2S)-2-[(4-acetamidophenyl)sulfonylamino]pentanedioate |
InChI |
InChI=1S/C17H24N2O7S/c1-4-25-16(21)11-10-15(17(22)26-5-2)19-27(23,24)14-8-6-13(7-9-14)18-12(3)20/h6-9,15,19H,4-5,10-11H2,1-3H3,(H,18,20)/t15-/m0/s1 |
InChI Key |
FWEPZNVAZCXTCI-HNNXBMFYSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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